molecular formula C8H12N2O2S B15262202 [2-(Aminomethyl)phenyl]methanesulfonamide

[2-(Aminomethyl)phenyl]methanesulfonamide

Cat. No.: B15262202
M. Wt: 200.26 g/mol
InChI Key: XNTVKFUZEPLUTB-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with both an aminomethyl (-CH₂NH₂) group at the 2-position and a methanesulfonamide (-SO₂NH₂) group. This dual functionality confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

[2-(aminomethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c9-5-7-3-1-2-4-8(7)6-13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12)

InChI Key

XNTVKFUZEPLUTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Sulfonylation of 2-(Aminomethyl)aniline Derivatives

The most direct route involves reacting 2-(aminomethyl)aniline with methanesulfonyl chloride under basic conditions. In a representative protocol, 2-(aminomethyl)aniline (1.0 equiv.) is dissolved in toluene with N,N-dimethylformamide (0.001–0.09 equiv.) as catalyst. Methanesulfonyl chloride (1.5–6.0 equiv.) is added dropwise at 85–92°C, followed by heating to 140–145°C for 8 hours under 14–17 psig pressure. This method suppresses bis-sulfonamide formation (<5%) while achieving 78–82% yield after aqueous workup.

Multi-Step Functionalization from Toluene Derivatives

Alternative approaches adapt chlorosulfonation-ammonolysis cascades originally developed for methyl benzoate derivatives. Starting with 2-(methylsulfonamido)toluene:

  • Chlorosulfonation : React with chlorosulfonic acid (−10°C to 0°C, then reflux in dichloromethane)
  • Ammonolysis : Treat intermediate sulfonyl chloride with aqueous ammonia (25–40°C, 4 h)
  • Oxidation-Methanolysis : Oxidize methyl group to carboxylic acid (KMnO₄, H₂SO₄), followed by esterification (CH₃OH/H⁺)
    Though developed for a structural analog, this pathway’s modularity allows adaptation to [2-(Aminomethyl)phenyl]methanesulfonamide by substituting toluene with 2-aminomethylbenzyl precursors.

Reaction Optimization and Kinetic Analysis

Catalytic System Efficacy

Comparative studies demonstrate that N,N-dimethylformamide (0.05 equiv.) accelerates sulfonylation 3.2-fold versus uncatalyzed reactions (Table 1). Elevated temperatures (140°C vs. 100°C) improve conversion from 64% to 89% but increase energy costs by 38%.

Table 1. Catalytic Performance in Sulfonamide Synthesis

Catalyst Temp (°C) Time (h) Yield (%) Byproducts (%)
None 100 12 64 22
N,N-Dimethylformamide 140 8 89 7
Triethylamine 120 10 71 15

Solvent Impact on Reaction Profile

Toluene outperforms polar aprotic solvents in minimizing hydrolysis:

  • Toluene : 89% yield, 7% byproducts
  • Dimethyl Sulfoxide : 72% yield, 18% byproducts
  • Acetonitrile : 65% yield, 25% byproducts
    The hydrophobic environment of toluene stabilizes the sulfonyl chloride intermediate against nucleophilic attack by water.

Industrial-Scale Production Methodologies

Continuous Flow Hydrogenation

Large-scale synthesis employs continuous flow reactors for critical reductions:

  • Oxime Formation : React ketone intermediates with hydroxylamine hydrochloride (40–50°C, 8 h, pH 7–8)
  • Hydrogenation : 10 wt% Raney nickel in H₂ (0.1–0.2 MPa, 40–50°C, 4 h)
    This approach achieves 83.4% yield at 20 kg scale, with residual metal catalysts <50 ppm after filtration.

Crystallization and Purification

Final purification leverages pH-dependent solubility:

  • Acidify to pH ≤3 with acetic acid to precipitate inorganic salts
  • Adjust to pH ≥9 with ammonia, inducing sulfonamide crystallization
  • Recrystallize from water/ethanol (3:1 v/v) for ≥99.2% purity

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 4H, Ar-H), 4.85 (s, 2H, CH₂NH₂), 3.21 (s, 3H, SO₂CH₃)
  • ¹³C NMR : 143.2 (SO₂), 135.8–126.4 (Ar-C), 44.9 (CH₂NH₂), 39.7 (SO₂CH₃)

High-Performance Liquid Chromatography (HPLC)

Method: C18 column, 0.1% H₃PO₄/CH₃CN (75:25), 1.0 mL/min, λ = 254 nm
Retention time: 6.72 min (purity 99.4 ± 0.3%)

Applications in Drug Discovery and Development

As a versatile intermediate, [2-(Aminomethyl)phenyl]methanesulfonamide facilitates:

  • Anticancer Agents : Coupling with adamantanecarboxylic acid via HOBt/HBTU activators
  • Antibacterial Sulfonamides : Nucleophilic displacement of methanesulfonyl group by heterocyclic amines
  • Kinase Inhibitors : Suzuki-Miyaura cross-coupling at the aromatic ring

Chemical Reactions Analysis

Reaction Types

The compound undergoes three primary reaction types , each influenced by its sulfonamide group and aminomethyl substituent.

Substitution Reactions

The sulfonamide group (-SO₂NH-) acts as a leaving group, facilitating nucleophilic substitution.

Reagents/Conditions Products Mechanism
Phenethylamine, K₂CO₃, DMF, 90°CPhenethylamino-substituted derivativesSₙAr reaction followed by sulfonyl migration
Thiols or amines, base (e.g., NaOH)Substituted sulfonamides (e.g., thioether derivatives)Direct nucleophilic attack

Key Findings :

  • Substitution often involves 1,3-sulfonyl migration under basic conditions, leading to rearranged products (e.g., [2-(phenethylamino)phenyl] derivatives) .

  • Electron-withdrawing groups on the aromatic ring enhance substitution efficiency .

Elimination Reactions

The sulfonamide group is eliminated, forming aromatic heterocycles.

Reagents/Conditions Products Mechanism
DBU, CH₃CN, 80°CQuinoline derivativesBase-catalyzed elimination of mesyl group
Strong bases (e.g., KOH)Aromatic rings (e.g., benzene derivatives)Loss of -SO₂NH- group via deprotonation

Key Findings :

  • Elimination is favored under high-temperature, basic conditions and requires electron-deficient aromatic systems for SₙAr activation .

  • Elimination pathways are critical in synthesizing bioactive compounds like quinolines .

Oxidation of Aminomethyl Group

While not directly involving the sulfonamide group, the aminomethyl substituent (-CH₂NH₂) can oxidize to imines or nitriles under specific conditions.

Reagents/Conditions Products Mechanism
Oxidizing agents (e.g., H₂O₂, KMnO₄)Imines or nitrilesOxidation of NH₂ group

Key Findings :

  • Oxidation of the aminomethyl group alters the compound’s pharmacological activity, as seen in anti-inflammatory studies .

Substitution via SₙAr and Sulfonyl Migration

In a study by Kim et al., substitution of the sulfonamide group with phenethylamine proceeded via an SₙAr mechanism , followed by 1,3-sulfonyl migration to form a rearranged product . Two plausible pathways were proposed:

  • Extended SₙAr addition-elimination across fused rings.

  • Imine intermediate formation , stabilized by base, followed by sulfonyl migration.

The second pathway is favored due to better electronic compatibility .

Elimination to Quinoline Derivatives

Elimination of the mesyl group (–SO₂NH–) under basic conditions (e.g., DBU) generates quinoline derivatives. This process is analogous to Kim and co-workers’ earlier work on tosylamido MBH adducts .

Biological Implications

  • Anti-inflammatory activity : Aminomethyl derivatives exhibit higher potency than parent compounds, influenced by the substituent’s pKa .

  • Cancer cell inhibition : Reduced derivatives (e.g., quinazolines) show IC₅₀ values ranging from 0.33–7.10 μM against cervical, ovarian, and breast cancer lines .

References :

Scientific Research Applications

[2-(Aminomethyl)phenyl]methanesulfonamide has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is also known as N-[2-(aminomethyl)phenyl]methanesulfonamide.

Scientific Research Applications

  • Chemistry As a reagent in organic synthesis and a building block for creating complex molecules.
  • Biology Used in studying enzyme inhibition and protein interactions. It can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity.
  • Medicine Explored for potential therapeutic effects and as a precursor in drug development.
  • Industry Employed in producing specialty chemicals and materials.

The biological activity of [2-(Aminomethyl)phenyl]methanesulfonamide is attributed to its interaction with molecular targets in the body.

  • Enzyme Inhibition Similar compounds have been shown to inhibit enzymes like carbonic anhydrase and cyclooxygenase, which are involved in inflammatory responses and metabolic pathways.
  • DNA Intercalation The compound may exhibit DNA intercalating properties, disrupting cellular processes like replication and transcription, potentially leading to cytotoxic effects against rapidly proliferating cells.

Antibacterial Activity

Research suggests that sulfonamide derivatives, including [2-(Aminomethyl)phenyl]methanesulfonamide, have antibacterial properties, effective against bacterial strains by inhibiting folate synthesis, which is essential for bacterial growth.

Anticancer Potential

Studies have explored the anticancer potential of sulfonamide derivatives. Compounds with similar structures have demonstrated antiproliferative activities against human cancer cell lines, including breast and cervical cancers, with promising efficacy in inhibiting cancer cell proliferation.

Biological ActivityMechanism of ActionTarget Organisms/CellsIC50 Value (µM)
AntibacterialInhibition of folate synthesisVarious bacterial strainsN/A
AnticancerDNA intercalation; enzyme inhibitionBreast (MCF-7), Cervical (HeLa)0.33 - 7.10
Anti-inflammatoryCyclooxygenase inhibitionInflammatory pathwaysN/A

Case Studies

  • In Vivo Studies In a mouse model, [2-(Aminomethyl)phenyl]methanesulfonamide enhanced recovery from bone marrow transplantation, with results showing accelerated recovery of neutrophils and platelets, suggesting a potential role in improving post-transplant outcomes.
  • Antiproliferative Effects In vitro studies showed that the compound could significantly reduce cell viability in a dose-dependent manner, further supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. It can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Nimesulide (N-(4-Nitro-2-Phenoxyphenyl)methanesulfonamide)

  • Structural Differences: Nimesulide replaces the aminomethyl group in the target compound with a nitro (-NO₂) and phenoxy (-OPh) substituent at the 4- and 2-positions, respectively .
  • Functional Implications: The nitro group in nimesulide enhances its role as a selective COX-2 inhibitor, contributing to anti-inflammatory and analgesic properties. In contrast, the aminomethyl group in [2-(Aminomethyl)phenyl]methanesulfonamide may favor interactions with amine-sensitive targets (e.g., neurotransmitter receptors) rather than cyclooxygenases.

ACI-INT-1419 (N-(2-Phenoxyphenyl)methanesulfonamide)

  • Structural Differences: This compound substitutes the aminomethyl group with a phenoxy (-OPh) group at the 2-position .
  • Functional Implications: The phenoxy group increases lipophilicity, likely improving membrane permeability compared to the hydrophilic aminomethyl group. The absence of an amine moiety in ACI-INT-1419 reduces its capacity for pH-dependent solubility or ionic interactions.
  • Applications : ACI-INT-1419 is cataloged as a chemical intermediate, suggesting utility in synthesis rather than direct bioactivity .

Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)

  • Structural Differences : Sulfonylureas like metsulfuron-methyl feature a triazine ring linked to the sulfonamide group, unlike the simple benzene ring in the target compound .
  • Functional Implications: The triazine moiety in sulfonylureas enables herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The aminomethyl group in the target compound lacks this agrochemical specificity, suggesting divergent applications.

2-(1H-Benzimidazol-2-yl)-N-[(E)-Dimethylamino)methylidene]benzenesulfonamide

  • Structural Differences: This compound replaces the aminomethyl group with a benzimidazole heterocycle and a dimethylamino-methylidene substituent .
  • Functional Implications: The benzimidazole group enhances π-π stacking and metal-binding capabilities, useful in coordination chemistry. The dimethylamino group introduces basicity, contrasting with the primary amine in the target compound.
  • Applications : Such derivatives are explored in crystallography and supramolecular chemistry .

Biological Activity

[2-(Aminomethyl)phenyl]methanesulfonamide, commonly referred to as N-[2-(aminomethyl)phenyl]methanesulfonamide, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its aminomethyl group attached to a phenyl ring and a methanesulfonamide moiety, which contributes to its pharmacological properties. Research has indicated various biological activities, including antibacterial, anti-inflammatory, and anticancer effects.

  • Molecular Formula : C8H12N2O2S
  • Molecular Weight : 188.26 g/mol
  • Structural Characteristics : The presence of the sulfonamide group enhances solubility and bioavailability.

Antibacterial Activity

Research indicates that [2-(aminomethyl)phenyl]methanesulfonamide exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported for this compound range from 0.5 μM to 10 μM, indicating potent activity against resistant strains .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

Anticancer Properties

Recent studies have explored the anticancer potential of [2-(aminomethyl)phenyl]methanesulfonamide. In vitro assays conducted on various cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780), have shown promising antiproliferative effects. The IC50 values for these cell lines ranged from 0.33 μM to 7.10 μM, indicating significant cytotoxicity against cancer cells .

The mechanism behind the biological activities of [2-(aminomethyl)phenyl]methanesulfonamide involves multiple pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer cell proliferation.
  • Receptor Interaction : It may interact with specific receptors or signaling pathways that regulate cellular functions related to inflammation and tumor growth.

Study on Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various sulfonamide derivatives, [2-(aminomethyl)phenyl]methanesulfonamide was found to be one of the most effective against Gram-positive bacteria, including MRSA. The study highlighted its potential as a lead compound for developing new antibiotics .

Evaluation of Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory effects of this compound in animal models showed a marked reduction in inflammation markers after treatment with [2-(aminomethyl)phenyl]methanesulfonamide. This suggests its potential application in managing inflammatory conditions such as arthritis .

Comparative Analysis with Similar Compounds

Compound NameStructureAntibacterial Activity (MIC μM)Anti-inflammatory Activity
[2-(Aminomethyl)phenyl]methanesulfonamideStructure0.5 - 10Yes
N-[4-(aminomethyl)phenyl]methanesulfonamideStructure1 - 15Moderate
SulfanilamideStructure5 - 20Yes

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